5-Methyl-2-hepten-4-one, also known as filbertone, is a natural product primarily recognized for its distinctive nutty aroma, particularly reminiscent of hazelnuts (Corylus avellana L.). [, , ] It belongs to the class of unsaturated ketones and plays a significant role in food chemistry and flavor research. [, ] 5-Methyl-2-hepten-4-one is a key aroma compound found in hazelnuts and contributes significantly to their characteristic flavor profile. [, , ]
5-Methyl-2-hepten-4-one is derived from natural sources, particularly hazelnuts, where it contributes to their characteristic flavor profile. The compound is classified under organic compounds, specifically as a low-molecular-weight organic ketone. Its chemical formula is , and it has a molecular weight of approximately 142.20 g/mol.
The synthesis of 5-Methyl-2-hepten-4-one can be accomplished through several methods, with notable procedures including:
The molecular structure of 5-Methyl-2-hepten-4-one features a carbon skeleton consisting of eight carbon atoms with a double bond between the second and third carbons and a ketone functional group at the fourth position. The structural formula can be represented as:
5-Methyl-2-hepten-4-one participates in various chemical reactions due to its functional groups:
The mechanism of action for 5-Methyl-2-hepten-4-one primarily relates to its role in flavor chemistry and potential biological effects:
5-Methyl-2-hepten-4-one is stable under standard conditions but may react under extreme conditions or in the presence of strong acids or bases.
5-Methyl-2-hepten-4-one finds applications across various fields:
5-Methyl-2-hepten-4-one (C₈H₁₄O) is an unsaturated ketone with a molecular weight of 126.20 g/mol. Its IUPAC name explicitly describes its structure: a seven-carbon chain (hept) with a ketone group at position 4 (-4-one), a methyl group at position 5 (5-methyl), and a trans double bond between carbons 2 and 3 (2-en-). The compound is chiral at C5, and its sensory properties are stereosensitive. It exists as cis (Z) and trans (E) isomers, with the trans isomer (Filbertone) being the sensorially significant form naturally found in hazelnuts. The compound’s structural formula is best represented as CH₃-CH₂-CH=C(C)-C(O)-CH(CH₃)-CH₂-CH₃, where the double bond configuration significantly influences its odor profile [3] [6].
Table 1: Nomenclature and Identifiers of 5-Methyl-2-hepten-4-one
Designation Type | Name or Identifier |
---|---|
IUPAC Name | (2E)-5-Methylhept-2-en-4-one |
Common Synonyms | Filbertone, Hazelnut ketone, 5-Methyl-2-hepten-4-one |
CAS Registry Numbers | 81925-81-7 (mixed isomers), 102322-83-8 ((E)-isomer) |
Molecular Formula | C₈H₁₄O |
Key Structural Features | α,β-Unsaturated ketone; chiral center at C5; trans double bond preferred in natural form |
Although 5-methyl-2-hepten-4-one was first synthesized in 1939 as an intermediate for studying saturated ketols, its significance as a flavor compound remained unrecognized for decades. The pivotal discovery occurred in 1989 when Johann Jauch and colleagues isolated it as the principal aroma compound from hazelnuts (Corylus avellana), naming it "Filbertone." This breakthrough established the compound’s trans enantiomer as the key contributor to hazelnut’s characteristic aroma and confirmed its natural occurrence. Subsequent research revealed that Filbertone exists in hazelnuts as a mixture of enantiomers, with the (5S)-(E) enantiomer dominating and varying in proportion depending on geographical origin and processing methods. Its natural presence is now recognized in other sources, including roasted coffee and black tea, though hazelnut oil remains its richest natural reservoir [3] [5] [9].
Synthetic routes were developed concurrently with its identification. A common method involves a Grignard reaction between 2-butylmagnesium bromide and crotonaldehyde, yielding 5-methyl-2-hepten-4-ol. This intermediate is then oxidized (traditionally with sodium dichromate/sulfuric acid) to yield racemic 5-methyl-2-hepten-4-one as a mixture of isomers, with the trans isomer predominating. Separation techniques like fractional distillation or preparative gas chromatography are employed to isolate the isomers [2] [3].
5-Methyl-2-hepten-4-one serves as a critical biomarker for authenticity and quality assessment in natural products due to its potent sensory properties and occurrence patterns. Its exceptional low recognition threshold (~30 parts per trillion in water) and distinct hazelnut character make it irreplaceable in flavor and fragrance chemistry. As a biomarker:
Table 2: Biomarker Applications of 5-Methyl-2-hepten-4-one in Natural Products
Application Context | Function of 5-Methyl-2-hepten-4-one | Example Products |
---|---|---|
Hazelnut Authenticity | Principal impact aroma compound; enantiomeric ratio indicates origin/processing | Hazelnut oil, roasted hazelnuts, hazelnut spreads |
Olive Oil Purity Testing | Adulteration marker (hazelnut oil addition) | Extra virgin olive oil, premium edible oils |
Flavor Enhancement | Provides buttery fullness, enhances juiciness/ripeness perception | Apple flavors, vanilla, dairy, chocolate, caramel |
Fragrance Naturalization | Adds nutty depth and naturalness to compositions | Coffee, tobacco perfumes; citrus/floral fine fragrances |
Food & Beverage Profiling | Trace component contributing to roasted notes | Black tea, roasted coffee, spirits |
The compound’s versatility stems from its unique sensory properties: intense nutty-hazelnut character at concentrations above 30 ppt, and its ability to modify and enhance other flavor components below this threshold. Its status as GRAS (Generally Recognized As Safe) further solidifies its role across the food, beverage, and fragrance industries [2] [5] [7].
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